トルセトラピブ
概要
説明
トルセトラピブは、ファイザー社が開発した高コレステロール血症(コレステロール値の上昇)の治療と心臓血管疾患の予防を目的とした化合物です。コレステロールエステル転移タンパク質(CETP)の阻害作用で知られており、CETPは、高密度リポタンパク質(HDL)から低密度リポタンパク質(LDL)および極低密度リポタンパク質(VLDL)へのコレステロールの転移に関与しています。 CETPを阻害することで、トルセトラピブはHDLコレステロール値を上昇させ、LDLコレステロール値を低下させます .
科学的研究の応用
化学: CETP阻害とそのコレステロール代謝への影響を研究するためのモデル化合物として役立ちます。
生物学: トルセトラピブが脂質代謝および心血管の健康に影響を与える分子メカニズムを理解することに重点が置かれています。
医学: トルセトラピブは、副作用のために開発が中止されましたが、心血管疾患におけるHDLコレステロールの役割についての貴重な知見を提供してきました
産業: トルセトラピブのために開発された製剤戦略、例えば固体脂質分散は、水溶性が低い薬物のバイオアベイラビリティを向上させるために、より広範な用途を持っています.
作用機序
トルセトラピブは、コレステロールエステル転移タンパク質(CETP)を阻害することにより作用を発揮します。CETPは通常、HDLからLDLおよびVLDLにコレステロールを転移させます。 このプロセスを阻害することにより、トルセトラピブはHDLコレステロール値を上昇させ、LDLコレステロール値を低下させます . このメカニズムには、CETPに結合してリポタンパク質との相互作用を阻害することが含まれており、これにより体内のコレステロール分布が変化します .
類似の化合物との比較
トルセトラピブは、CETP阻害剤として知られる化合物のクラスに属します。類似の化合物には、以下のようなものがあります。
- ダルセトラピブ
- アナセトラピブ
- エバセトラピブ
これらの化合物もCETPを阻害し、HDLコレステロール値を上昇させ、LDLコレステロール値を低下させる可能性について研究されてきました。 トルセトラピブは、死亡率や心血管イベントの増加などの副作用のため、開発が中止された点が特徴です . 他のCETP阻害剤は、より良好な安全性プロファイルを示しており、治療の可能性について引き続き調査されています .
生化学分析
Biochemical Properties
Torcetrapib plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with CETP, a crucial protein in the reverse cholesterol transport pathway . The interaction between Torcetrapib and CETP leads to an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels .
Cellular Effects
Torcetrapib influences cell function by modulating lipid profiles within cells. By inhibiting CETP, Torcetrapib increases the levels of HDL cholesterol, which is known to exert protective effects on cells, particularly in the context of cardiovascular disease . This modulation of lipid profiles can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Torcetrapib involves its binding to CETP, thereby inhibiting the protein’s function . This inhibition disrupts the normal transfer of cholesteryl esters and triglycerides between lipoproteins, leading to increased HDL cholesterol levels and decreased LDL cholesterol levels .
Metabolic Pathways
Torcetrapib is involved in the lipid metabolism pathway, specifically the reverse cholesterol transport pathway . It interacts with CETP, an enzyme crucial for the transfer of lipids between lipoproteins .
Transport and Distribution
The transport and distribution of Torcetrapib within cells and tissues are closely tied to its role in lipid metabolism. As a CETP inhibitor, Torcetrapib likely interacts with lipid transporters and binding proteins .
Subcellular Localization
Given its role as a CETP inhibitor, it is likely that the drug localizes to areas of the cell where CETP is found and lipid transfer occurs .
準備方法
トルセトラピブの合成には、p-クロロトリフルオロトルエンのアミノ化から始まるいくつかの段階が含まれます。この反応は、MITのスティーブン・バックウォルド博士 によって開発されました。その後、この化合物は一連の反応によってさらに処理され、最終生成物が得られます。 工業的生産方法には、トルセトラピブの経口バイオアベイラビリティを向上させるための固体脂質分散製剤の使用が含まれます . これには、逆溶媒析出法を用いて薬物を固体脂質ミクロ粒子(SLM)または固体脂質ナノ粒子(SLN)に組み込むことが含まれます .
化学反応の分析
トルセトラピブは、次のような様々な化学反応を起こします。
酸化と還元: これらの反応は、分子の官能基を修飾し、薬理作用に影響を与える可能性があります。
置換: これらの反応で一般的に用いられる試薬には、ハロゲン化剤や求核剤があり、異なる誘導体の形成につながります。
加水分解: この反応は、トルセトラピブのエステル結合を切断し、カルボン酸とアルコールの形成につながります。
類似化合物との比較
Torcetrapib is part of a class of compounds known as CETP inhibitors. Similar compounds include:
These compounds also inhibit CETP and have been studied for their potential to raise HDL cholesterol levels and reduce LDL cholesterol levels. torcetrapib is unique in that its development was halted due to adverse effects, such as increased mortality and cardiovascular events . Other CETP inhibitors have shown more favorable safety profiles and continue to be investigated for their therapeutic potential .
特性
IUPAC Name |
ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3/t18-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSGWTNRGKRWGS-NQIIRXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F9N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180873 | |
Record name | Torcetrapib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Torcetrapib is an inhibitor of cholesteryl ester-transfer protein (CETP) that increases high-density lipoprotein (HDL) cholesterol levels. The drug increases HDL-cholesterol and apolipoprotein A-I levels and decreases LDL-cholesterol and apolipoprotein B levels. The effect is showed in monotherapy and when administered in combination with statins. | |
Record name | Torcetrapib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06281 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
262352-17-0 | |
Record name | Torcetrapib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=262352-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Torcetrapib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262352170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Torcetrapib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06281 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Torcetrapib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 262352-17-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TORCETRAPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N4457MV2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Torcetrapib?
A1: Torcetrapib acts as a selective inhibitor of CETP. [] CETP typically facilitates the exchange of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins like LDL and VLDL. [] By inhibiting CETP, Torcetrapib increases HDL cholesterol (HDL-C) levels and decreases LDL cholesterol (LDL-C) levels. [, ]
Q2: What were the observed lipid changes in patients treated with Torcetrapib?
A2: Clinical trials demonstrated that Torcetrapib significantly increased HDL-C levels (by up to 72%) and decreased LDL-C levels (by up to 25%). [, , , ] These lipid changes were observed both when Torcetrapib was administered alone and in combination with statin therapy. [, ]
Q3: How does Torcetrapib affect apolipoprotein E metabolism?
A4: In subjects treated with Torcetrapib alone, VLDL apolipoprotein E (apoE) pool size decreased due to increased apoE fractional catabolic rate (FCR). [] When added to atorvastatin treatment, Torcetrapib increased both VLDL apoE FCR and production rate, leading to increased VLDL apoE content. [] This is thought to enhance VLDL clearance and reduce LDL production. []
Q4: Does Torcetrapib influence reverse cholesterol transport?
A5: While Torcetrapib increases HDL-C levels, its impact on reverse cholesterol transport markers, such as fecal sterol excretion, appears to be insignificant. [] Research suggests that while Torcetrapib increases HDL apoA-I concentrations by delaying its catabolism, it doesn't significantly affect HDL apoA-I production rate or fecal sterol excretion. []
Q5: How does Torcetrapib affect the atherogenicity of postprandial triglyceride-rich lipoproteins?
A6: Studies show that Torcetrapib, in conjunction with atorvastatin, can attenuate the atherogenic potential of postprandial triglyceride-rich lipoproteins. [] It achieves this by reducing the incremental postprandial area under the curve for VLDL-1 and VLDL-2, decreasing the cholesterol ester/triglyceride ratio in these particles, and enriching VLDL-1 with apoE. []
Q6: What is the molecular formula and weight of Torcetrapib?
A7: The molecular formula of Torcetrapib is C25H29F6NO4. Its molecular weight is 517.5 g/mol. []
Q7: What is known about the structure-activity relationship of Torcetrapib and its analogs?
A8: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold found in Torcetrapib is associated with off-target cardiovascular toxicity. [] Research efforts have focused on developing non-THQ CETP inhibitors to circumvent this issue. [] For example, isonipecotic acid derivative analogs of Torcetrapib, like PF-04445597, demonstrate improved aqueous solubility and lack aldosterone secretion in human H295R adrenal carcinoma cells. []
Q8: How is Torcetrapib metabolized in the body?
A9: Torcetrapib undergoes extensive metabolism, primarily through oxidation. [] The initial step often involves CYP3A-mediated decarbamoylation. [] Subsequent oxidation leads to major metabolites like bistrifluoromethylbenzoic acid (M1) and quinaldic acid (M4). [, ] Interestingly, Torcetrapib metabolism can generate unusual metabolites such as 3,5-bis(trifluoromethyl)phenyl-(methoxycarbonyl)methanesulfonic acid (M28). []
Q9: What is the primary route of elimination for Torcetrapib?
A10: Following oral administration, a majority of the administered dose of Torcetrapib is excreted in the feces, with a smaller portion excreted in the urine. [] The parent compound itself is not detected in the excreta, highlighting its extensive metabolism. [, ]
Q10: How do the pharmacokinetics of Torcetrapib differ across species?
A11: While the primary metabolic pathways are similar across species, the major circulating and excretory metabolites of Torcetrapib vary between mice, rats, and monkeys. [] This interspecies variability in drug metabolism underscores the importance of careful species selection for preclinical studies.
Q11: What preclinical models were used to study the effects of Torcetrapib?
A12: Various animal models, including rabbits and hamsters, were used to study the effects of Torcetrapib on atherosclerosis and lipid metabolism. [, , ] Additionally, studies on human macrophage foam cells were conducted to evaluate the impact of Torcetrapib on cholesterol efflux. []
Q12: Did Torcetrapib show efficacy in preclinical models of atherosclerosis?
A13: In New Zealand White rabbits fed an atherogenic diet, Torcetrapib at a dose that increased HDL-C levels by at least threefold reduced aortic atherosclerosis by 60% and lowered aortic cholesterol content. [] This reduction in atherosclerosis was correlated with an increased ratio of total plasma cholesterol to HDL-C. []
Q13: What were the findings of the ILLUMINATE clinical trial?
A14: The ILLUMINATE trial was a large, phase 3 clinical trial that investigated the effects of Torcetrapib in combination with atorvastatin on major cardiovascular events in high-risk patients. [] Contrary to expectations, the trial was terminated early due to an increased risk of death from any cause and major cardiovascular events in the Torcetrapib group. [, ]
Q14: Did Torcetrapib demonstrate any benefit on atherosclerosis progression in clinical trials?
A15: Despite favorable changes in lipid profiles, Torcetrapib failed to show a significant reduction in the progression of atherosclerosis in clinical trials like ILLUSTRATE and RADIANCE. [, , , ] Some studies even reported an increase in carotid intima-media thickness in patients treated with Torcetrapib plus atorvastatin compared to atorvastatin alone. []
Q15: What were the main safety concerns associated with Torcetrapib?
A16: Torcetrapib treatment was linked to an increase in blood pressure and aldosterone levels in clinical trials. [, , , , , ] Additionally, patients receiving Torcetrapib exhibited elevated serum sodium and bicarbonate levels, coupled with a decrease in potassium levels. [, ] These electrolyte disturbances were associated with an increased risk of death in the ILLUMINATE trial. []
Q16: What is the hypothesized mechanism behind the adverse effects of Torcetrapib?
A17: The adverse effects of Torcetrapib, particularly the increase in blood pressure and aldosterone, are thought to be mediated by off-target effects unrelated to its CETP inhibition. [, , , ] Studies have shown that Torcetrapib can induce aldosterone and cortisol production in adrenal cells through a mechanism involving L-type calcium channels. [, ]
Q17: Did Torcetrapib affect endothelial function?
A18: Research indicates that Torcetrapib can impair endothelial function independently of its CETP inhibitory action. [, ] Studies on rabbits and spontaneously hypertensive rats have shown that Torcetrapib can inhibit acetylcholine-induced vasodilation, reduce nitric oxide release, increase reactive oxygen species generation, and upregulate endothelin-1 production. [, ]
Q18: Did Torcetrapib have any impact on glucose metabolism?
A19: Interestingly, Torcetrapib demonstrated unexpected improvements in glycemic control in patients with type 2 diabetes mellitus enrolled in the ILLUMINATE trial. [, ] Torcetrapib treatment was associated with lower plasma glucose, insulin, and hemoglobin A1c levels compared to atorvastatin alone, suggesting improved insulin sensitivity. [, ]
Q19: What analytical techniques were employed to study Torcetrapib and its metabolites?
A20: A variety of analytical techniques, including high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS), have been used for the analysis of Torcetrapib and its metabolites in various matrices. [] High-resolution LC-MS and 1H nuclear magnetic resonance (NMR) spectroscopy were specifically used to characterize novel and unusual metabolites of Torcetrapib. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。